molecular formula C19H7F8N3O9 B3040922 2,2,3,3,4,4,5,5-Octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate CAS No. 253605-70-8

2,2,3,3,4,4,5,5-Octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate

Cat. No.: B3040922
CAS No.: 253605-70-8
M. Wt: 573.3 g/mol
InChI Key: GYLLYBQBCXMWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has been substituted with a carboxylate group, a nitro group, and an octafluoropentyl group. These substitutions likely give the compound unique properties, but without specific studies or data on this exact compound, it’s difficult to predict its exact characteristics .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a fluorene backbone with multiple substitutions. The presence of the octafluoropentyl group would likely introduce a significant amount of fluorine into the compound, which could impact its reactivity and properties .

Scientific Research Applications

2,2,3,3,4,4,5,5-Octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate has a wide range of scientific research applications due to its unique properties. One of the most promising applications of this compound is as a fluorescent probe. This compound has been shown to have a high fluorescence quantum yield, which makes it an ideal candidate for use in fluorescence microscopy and other imaging techniques. Additionally, this compound has the potential to be used in the development of new drugs due to its ability to interact with biological molecules.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate is not fully understood, but it is thought to interact with biological molecules through the formation of covalent bonds. This compound has been shown to react with a variety of biological molecules, including proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, which can have a variety of downstream effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but early research has shown that it can have a variety of effects on cells and tissues. This compound has been shown to induce cell death in some cell types, while in others it can lead to changes in gene expression and protein synthesis. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it a promising candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2,3,3,4,4,5,5-Octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate for lab experiments is its high reactivity. This makes it an ideal candidate for use in experiments that require a highly reactive molecule. Additionally, this compound has a high fluorescence quantum yield, which makes it an ideal candidate for use in fluorescence microscopy and other imaging techniques. However, the high reactivity of this compound also makes it difficult to handle, and it requires careful handling and storage to prevent degradation.

Future Directions

There are many future directions for research on 2,2,3,3,4,4,5,5-Octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate. One promising area of research is the development of new drugs based on the structure of this compound. Additionally, research on the biochemical and physiological effects of this compound could lead to new insights into cellular signaling pathways and the mechanisms of disease. Finally, research on the synthesis and handling of this compound could lead to the development of new synthetic methods and techniques for handling highly reactive molecules.

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H7F8N3O9/c20-16(21)18(24,25)19(26,27)17(22,23)5-39-15(32)10-3-6(28(33)34)1-8-12(10)13-9(14(8)31)2-7(29(35)36)4-11(13)30(37)38/h1-4,16H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLLYBQBCXMWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H7F8N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,3,3,4,4,5,5-Octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate
Reactant of Route 2
Reactant of Route 2
2,2,3,3,4,4,5,5-Octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate
Reactant of Route 3
Reactant of Route 3
2,2,3,3,4,4,5,5-Octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate
Reactant of Route 4
Reactant of Route 4
2,2,3,3,4,4,5,5-Octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate
Reactant of Route 5
Reactant of Route 5
2,2,3,3,4,4,5,5-Octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate
Reactant of Route 6
2,2,3,3,4,4,5,5-Octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.